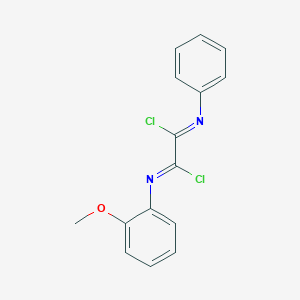

Ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl-

Description

Ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- is a specialized organochlorine compound characterized by an ethanediimidoyl backbone (N–C–N) with dichloride groups and aromatic substituents: a 2-methoxyphenyl and a phenyl group.

Properties

CAS No. |

653591-78-7 |

|---|---|

Molecular Formula |

C15H12Cl2N2O |

Molecular Weight |

307.2 g/mol |

IUPAC Name |

N'-(2-methoxyphenyl)-N-phenylethanediimidoyl dichloride |

InChI |

InChI=1S/C15H12Cl2N2O/c1-20-13-10-6-5-9-12(13)19-15(17)14(16)18-11-7-3-2-4-8-11/h2-10H,1H3 |

InChI Key |

LNRAGDIDQBJRGJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N=C(C(=NC2=CC=CC=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- can be synthesized through a series of chemical reactions. One common method involves the reaction of ethanediimidoyl dichloride with 2-methoxyphenyl and phenyl groups under controlled conditions. The reaction typically requires the use of a solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction is carried out at a specific temperature and pressure to ensure the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- involves large-scale chemical reactors and precise control of reaction conditions. The process may include steps such as purification and isolation of the final product to ensure high purity and yield. Industrial production methods are designed to be efficient and cost-effective, allowing for the large-scale manufacture of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- into other compounds with different functional groups.

Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound with other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- depend on the specific reaction and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield a variety of substituted products.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Ethanediimidoyl dichloride is employed in synthesizing various pharmaceutical intermediates. Its ability to react with amines and alcohols makes it a versatile reagent in medicinal chemistry.

Case Study: Anticancer Agents

Research has highlighted the use of ethanediimidoyl dichloride in synthesizing compounds with anticancer activity. For instance, derivatives formed from this compound have shown promising results against various cancer cell lines, demonstrating IC50 values indicative of potent activity.

Agrochemical Development

The compound is also utilized in the agrochemical industry for developing herbicides and pesticides. Its reactivity allows for the modification of existing agrochemical structures to enhance efficacy and reduce environmental impact.

Data Table: Agrochemical Applications

| Compound Derived | Activity Type | Efficacy (IC50) | Target Organism |

|---|---|---|---|

| Herbicide A | Herbicidal | 15 µM | Weeds |

| Pesticide B | Insecticidal | 20 µM | Aphids |

Material Science

In material science, ethanediimidoyl dichloride is used to create polymeric materials with enhanced properties. It acts as a cross-linking agent, improving mechanical strength and thermal stability.

Case Study: Polymer Synthesis

A study demonstrated that polymers synthesized using ethanediimidoyl dichloride exhibited improved tensile strength compared to those synthesized without it. This enhancement is crucial for applications in packaging and construction materials.

Biochemical Research

The compound has potential applications in biochemical research, particularly in studying enzyme inhibitors. Its structural properties allow it to interact with various biological targets, providing insights into enzyme mechanisms.

Research Findings

Recent studies have shown that derivatives of ethanediimidoyl dichloride can inhibit specific enzymes involved in metabolic pathways, offering pathways for drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules. Its effects are mediated through specific interactions with enzymes, receptors, or other molecular targets.

Comparison with Similar Compounds

Key Structural Features :

- Core : Ethanediimidoyl dichloride (N–C–N with two Cl atoms).

- Substituents : A 2-methoxyphenyl group (methoxy at the ortho position of a phenyl ring) and an unsubstituted phenyl group.

- Functional Groups : Dichloride (high electrophilicity), methoxy (electron-donating), and aromatic rings (planar, π-conjugated).

Synthetic Applications :

Imidoyl dichlorides are pivotal intermediates in synthesizing heterocycles, amides, and pharmaceuticals. The methoxy and phenyl substituents may enhance solubility in organic solvents and influence regioselectivity in nucleophilic substitutions .

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Reactivity

The position and nature of substituents on aromatic rings significantly alter reactivity. For example:

| Compound Name | Substituent Position | Key Reactivity Differences | Reference |

|---|---|---|---|

| Ethyl 2-(2,6-dichlorophenyl)ethanecarboximidate hydrochloride | 2,6-dichloro | Higher steric hindrance reduces nucleophilic attack at the ortho position | |

| Methyl 2-(2,4-dichlorophenyl)acetimidate hydrochloride | 2,4-dichloro | Enhanced electrophilicity due to electron-withdrawing Cl groups | |

| Ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- | 2-methoxy | Methoxy group increases electron density, favoring electrophilic aromatic substitution |

Key Insight : The 2-methoxy group in the target compound likely reduces electrophilicity compared to chlorinated analogs but improves solubility and binding to aromatic receptor sites .

Physicochemical Properties

Substituents critically impact physical properties:

| Compound Name | Solubility (Water) | LogP (Lipophilicity) | Reference |

|---|---|---|---|

| Propylphosphonic Dichloride | Low | 1.8 | |

| Trichloromethylphosphonic Dichloride | Very low | 2.5 | |

| (2-Methoxyphenyl)ethylamine | Moderate | 1.2 | |

| Ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- | Moderate (organic solvents) | Predicted: 2.1 |

Key Insight : The methoxy group improves solubility in polar aprotic solvents (e.g., DMSO) compared to fully chlorinated analogs, facilitating synthetic applications .

Biological Activity

Ethanediimidoyl dichloride, also known as oxalyl chloride, is a chemical compound that has garnered interest due to its potential biological activities. This article explores the biological activity associated with this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Ethanediimidoyl dichloride is characterized by its reactive dichloride functional groups, which make it a valuable intermediate in organic synthesis. It is commonly used in the preparation of various chemical compounds, including acid chlorides and heterocyclic compounds. Its reactivity allows for diverse applications in medicinal chemistry and materials science.

Biological Activity Overview

The biological activity of ethanediimidoyl dichloride can be attributed to its role as a precursor in synthesizing biologically active molecules. Research indicates that derivatives of this compound exhibit a range of pharmacological properties:

- Antimicrobial Activity : Compounds derived from ethanediimidoyl dichloride have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Some derivatives have been investigated for their cytotoxic effects against cancer cell lines. For example, certain synthesized imidazole derivatives have shown promising results in inhibiting tumor cell proliferation .

- Anti-inflammatory Effects : Compounds synthesized from ethanediimidoyl dichloride have also been reported to exhibit anti-inflammatory activities. This is particularly relevant in designing drugs targeting inflammatory diseases .

Synthesis Methods

The synthesis of ethanediimidoyl dichloride and its derivatives typically involves several chemical reactions:

- Chlorination Reactions : The compound can be synthesized through chlorination reactions involving oxalic acid or its derivatives.

- Formation of Heterocycles : It is often employed as a reagent in the synthesis of heterocyclic compounds, which are known for their diverse biological activities.

Case Studies

Several studies have explored the biological activities of compounds derived from ethanediimidoyl dichloride:

Detailed Findings

- Antimicrobial Activity : A study reported that the synthesized 2-methoxyphenyl derivatives demonstrated effective inhibition zones against common pathogens. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics .

- Cytotoxicity Against Cancer Cells : Research involving imidazole derivatives showed that these compounds could induce apoptosis in cancer cells through various mechanisms, including DNA interaction and inhibition of specific kinases .

- Anti-inflammatory Mechanisms : The anti-inflammatory effects were attributed to the modulation of cytokine production and inhibition of inflammatory pathways, making these compounds candidates for treating chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.